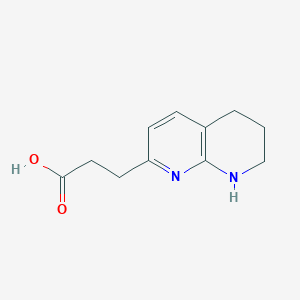

3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-10(15)6-5-9-4-3-8-2-1-7-12-11(8)13-9/h3-4H,1-2,5-7H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHWDIVYIDWUDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(NC1)N=C(C=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622198 | |

| Record name | 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658712-81-3 | |

| Record name | 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Elucidation of 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural elucidation of 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid, a heterocyclic compound of significant interest in medicinal chemistry. This molecule serves as a key building block in the synthesis of various therapeutic agents, notably as an antagonist for integrin receptors such as αvβ3 and αvβ6. This document outlines the predicted and expected spectroscopic characteristics, a plausible synthetic pathway, and the relevant biological signaling pathways associated with its mechanism of action. All quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams.

Introduction

This compound (C₁₁H₁₄N₂O₂) is a bicyclic heteroaromatic compound featuring a propanoic acid side chain. Its core structure, the 5,6,7,8-tetrahydro-1,8-naphthyridine moiety, provides a rigid scaffold that is crucial for its interaction with biological targets. The propanoic acid functional group enhances its pharmacokinetic properties, including solubility. The compound has a molecular weight of 206.24 g/mol and is identified by the CAS number 658712-81-3. Its role as a key intermediate in the development of integrin antagonists underscores the importance of a thorough understanding of its structural and chemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₂O₂ |

| Molecular Weight | 206.24 g/mol |

| CAS Number | 658712-81-3 |

| Appearance | Predicted: White to off-white solid |

| Boiling Point | 416.313 °C at 760 mmHg |

| Density | 1.217 g/cm³ |

| Flashing Point | 205.579 °C |

Structure and Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental data for this compound is not widely published, the following sections detail the predicted spectroscopic characteristics based on its chemical structure and data from analogous compounds.

Chemical Structure

Caption: Chemical structure of the title compound.

Predicted ¹H NMR Spectroscopy Data

The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and carboxylic acid protons. The predicted chemical shifts (in ppm, relative to TMS) are summarized in Table 2.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 12.0 | broad singlet | 1H | -COOH |

| ~7.0 - 7.5 | doublet | 1H | Aromatic CH (position 3) |

| ~6.5 - 7.0 | doublet | 1H | Aromatic CH (position 4) |

| ~4.5 - 5.0 | broad singlet | 1H | -NH- |

| ~3.4 - 3.6 | triplet | 2H | -CH₂- (position 5) |

| ~2.8 - 3.0 | triplet | 2H | -CH₂- (position 7) |

| ~2.6 - 2.8 | triplet | 2H | -CH₂-CH₂COOH |

| ~2.4 - 2.6 | triplet | 2H | -CH₂-CH₂COOH |

| ~1.8 - 2.0 | multiplet | 2H | -CH₂- (position 6) |

Predicted ¹³C NMR Spectroscopy Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are presented in Table 3.

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | -COOH |

| ~158 | Aromatic C (position 2) |

| ~148 | Aromatic C (position 8a) |

| ~138 | Aromatic CH (position 4) |

| ~120 | Aromatic CH (position 3) |

| ~118 | Aromatic C (position 4a) |

| ~45 | -CH₂- (position 7) |

| ~42 | -CH₂- (position 5) |

| ~35 | -CH₂-CH₂COOH |

| ~30 | -CH₂-CH₂COOH |

| ~25 | -CH₂- (position 6) |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule. These are summarized in Table 4.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (carboxylic acid) |

| ~3200 | Medium | N-H stretch (secondary amine) |

| 2950 - 2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1470 | Medium | C=C and C=N stretch (aromatic) |

| ~1300 | Medium | C-N stretch |

| ~1250 | Medium | C-O stretch |

| ~920 | Broad | O-H bend (out-of-plane) |

Predicted Mass Spectrometry Data

In a mass spectrum, the molecule is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Key fragmentation patterns are also predicted.

| m/z | Assignment |

| 206 | [M]⁺ (Molecular Ion) |

| 189 | [M - OH]⁺ |

| 161 | [M - COOH]⁺ |

| 133 | [M - CH₂CH₂COOH]⁺ |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route is outlined below:

Caption: Plausible synthetic route for the target compound.

General Experimental Workflow for Structure Elucidation

The confirmation of the synthesized compound's structure would follow a standard analytical workflow.

Caption: General workflow for synthesis and structure elucidation.

Biological Activity and Signaling Pathways

This compound and its derivatives are recognized as inhibitors of integrins, particularly αvβ3 and αvβ6. Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing critical roles in various physiological and pathological processes, including angiogenesis, fibrosis, and tumor progression.

Integrin αvβ3 Signaling

Inhibition of αvβ3 integrin can disrupt angiogenesis and induce apoptosis in proliferating endothelial cells. The binding of extracellular matrix (ECM) proteins like vitronectin to αvβ3 triggers downstream signaling cascades involving Focal Adhesion Kinase (FAK) and Src family kinases, leading to cell survival and proliferation.

Caption: Simplified αvβ3 integrin signaling pathway.

Integrin αvβ6 and TGF-β Signaling

The αvβ6 integrin is a key activator of Transforming Growth Factor-beta (TGF-β), a cytokine involved in fibrosis and cancer progression. By binding to the latent TGF-β complex, αvβ6 mediates its activation, which in turn initiates downstream signaling through Smad proteins.

An In-depth Technical Guide to the Physicochemical Properties of 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the compound 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid. This molecule is a key pharmacophore in the development of integrin inhibitors, a class of therapeutic agents with potential applications in oncology, fibrosis, and inflammatory diseases. This document collates available data on its chemical identity and physicochemical characteristics, outlines a general synthetic approach based on established chemical principles, and visualizes its role in relevant biological signaling pathways. The information presented herein is intended to support further research and development efforts in medicinal chemistry and pharmacology.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While extensive experimental data for this compound is not publicly available, a compilation of its known identifiers and predicted properties is presented in Table 1. These predicted values offer a valuable starting point for experimental design and computational modeling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | --- |

| CAS Number | 658712-81-3 | [1] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| Density (Predicted) | 1.217 g/cm³ | [1] |

| Boiling Point (Predicted) | 416.313°C at 760 mmHg | [1] |

| Flashing Point (Predicted) | 205.579°C | [1] |

| Vapor Pressure (Predicted) | 0 mmHg at 25°C | [1] |

| Refractive Index (Predicted) | 1.57 | [1] |

| Melting Point | Not available | --- |

| pKa | Not available | --- |

| logP | Not available | --- |

| Solubility | Not available | --- |

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not readily found in the public domain. However, based on the synthesis of analogous 5,6,7,8-tetrahydro-1,8-naphthyridine derivatives, a general and plausible synthetic workflow can be proposed. This typically involves a two-stage process: the construction of the core heterocyclic scaffold followed by the elaboration of the propanoic acid side chain.

General Synthesis of the 5,6,7,8-Tetrahydro-1,8-naphthyridine Core

The formation of the bicyclic 5,6,7,8-tetrahydro-1,8-naphthyridine ring system can be achieved through several established synthetic strategies. One common approach is the Friedländer annulation, which involves the condensation of a 2-aminopyridine derivative with a suitable carbonyl compound. Alternative methods such as intramolecular cyclization reactions, including Sonogashira coupling followed by cyclization or Chichibabin reactions, have also been employed for the synthesis of this scaffold.[2]

A conceptual workflow for the synthesis of the core structure is depicted below:

References

An In-Depth Technical Guide on 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid (CAS Number: 658712-81-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid is a heterocyclic compound that serves as a crucial building block in the synthesis of various biologically active molecules. Its rigid, bicyclic core, the tetrahydro-1,8-naphthyridine scaffold, is a key pharmacophore in the design of antagonists for several integrin subtypes. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, potential biological activities with a focus on integrin inhibition, and relevant experimental protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below.

| Property | Value |

| CAS Number | 658712-81-3 |

| Molecular Formula | C₁₁H₁₄N₂O₂ |

| Molecular Weight | 206.24 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and methanol |

| Storage | Store at 2-8°C, protected from light and moisture |

Synthesis

Proposed Synthetic Pathway

The synthesis could commence from a commercially available substituted pyridine, such as 2-amino-6-methylpyridine, and proceed through a series of reactions including condensation, cyclization, and functional group manipulation to yield the target compound.

A proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of Intermediate Pyridone

-

In a round-bottom flask, 2-amino-6-methylpyridine is reacted with diethyl malonate in the presence of a strong base such as sodium ethoxide in ethanol.

-

The reaction mixture is heated under reflux for several hours.

-

After cooling, the product is precipitated by acidification, filtered, washed, and dried.

Step 2: Chlorination

-

The intermediate pyridone is treated with a chlorinating agent like phosphorus oxychloride (POCl₃).

-

The mixture is heated, and the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully quenched with ice water and neutralized to precipitate the chlorinated intermediate.

Step 3: Sonogashira Coupling

-

The chlorinated intermediate is subjected to a Sonogashira coupling reaction with a suitable three-carbon synthon, such as propargyl alcohol, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Step 4: Cyclization and Reduction

-

The resulting alkyne is then cyclized and reduced to form the tetrahydronaphthyridine ring. This can be achieved through various methods, including catalytic hydrogenation.

Step 5: Final Functionalization

-

The terminal alcohol is oxidized to a carboxylic acid to yield the final product, this compound.

Biological Activity and Mechanism of Action

The primary biological significance of this compound and its derivatives lies in their ability to act as integrin antagonists. Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion and play crucial roles in various physiological and pathological processes, including inflammation, angiogenesis, and cancer metastasis.

Integrin Inhibition

Derivatives of this compound have been shown to be potent inhibitors of several integrin subtypes, including αvβ3, αvβ5, and αvβ6. The tetrahydronaphthyridine core mimics the Arg-Gly-Asp (RGD) motif present in natural integrin ligands, allowing it to bind to the RGD-binding pocket on the integrin. This competitive inhibition prevents the binding of extracellular matrix proteins like fibronectin and vitronectin, thereby disrupting downstream signaling pathways.

Signaling Pathway

The inhibition of integrin engagement with the extracellular matrix by this compound-based antagonists would disrupt the canonical integrin signaling cascade. A simplified representation of this pathway is depicted below.

Simplified integrin signaling pathway modulated by antagonist binding.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound and its derivatives, a series of in vitro and cell-based assays can be employed.

Integrin Binding Assay (Competitive ELISA)

Objective: To determine the binding affinity (IC₅₀) of the compound for a specific integrin subtype.

Materials:

-

Purified recombinant human integrin (e.g., αvβ3).

-

Natural ligand (e.g., vitronectin).

-

HRP-conjugated secondary antibody.

-

TMB substrate.

-

96-well microtiter plates.

Protocol:

-

Coat a 96-well plate with the purified integrin overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer.

-

Add serial dilutions of the test compound along with a fixed concentration of the biotinylated natural ligand.

-

Incubate for 2-3 hours at room temperature.

-

Wash the plate and add streptavidin-HRP.

-

Incubate for 1 hour, then wash.

-

Add TMB substrate and stop the reaction with sulfuric acid.

-

Read the absorbance at 450 nm.

-

Calculate the IC₅₀ value from the dose-response curve.

Cell Adhesion Assay

Objective: To evaluate the ability of the compound to inhibit cell adhesion to an ECM protein-coated surface.

Materials:

-

Integrin-expressing cells (e.g., U87MG glioblastoma cells for αvβ3).

-

ECM protein (e.g., fibronectin).

-

Calcein-AM fluorescent dye.

-

96-well plates.

Protocol:

-

Coat a 96-well plate with the ECM protein.

-

Label the cells with Calcein-AM.

-

Pre-incubate the labeled cells with various concentrations of the test compound.

-

Seed the cells onto the coated plate and incubate for 1-2 hours.

-

Wash away non-adherent cells.

-

Measure the fluorescence of the remaining adherent cells.

-

Determine the concentration of the compound that inhibits cell adhesion by 50% (IC₅₀).

Cell Migration Assay (Boyden Chamber Assay)

Objective: To assess the effect of the compound on cell migration towards a chemoattractant.

Materials:

-

Boyden chamber with a porous membrane.

-

Chemoattractant (e.g., fetal bovine serum).

-

Integrin-expressing cells.

Protocol:

-

Coat the underside of the membrane with an ECM protein.

-

Place the chemoattractant in the lower chamber.

-

Add cells, pre-treated with the test compound, to the upper chamber.

-

Incubate for several hours to allow for cell migration.

-

Fix and stain the cells that have migrated to the underside of the membrane.

-

Count the migrated cells under a microscope.

-

Quantify the inhibitory effect of the compound on cell migration.

Quantitative Data

Specific quantitative data such as IC₅₀ or Kᵢ values for this compound are not widely published. However, data for structurally related and more complex derivatives highlight the potential potency of this chemical scaffold.

| Derivative Type | Target | Assay Type | Reported Value |

| Substituted tetrahydronaphthyridine | Integrin αvβ6 | Radioligand Binding | pKᵢ = 11 |

| Naphthyridine carboxamides | HIV-1 Integrase | Cell-based antiviral | Sub-micromolar EC₅₀ |

| Substituted naphthyridines | Various Cancer Cell Lines | Cytotoxicity (MTT) | Low micromolar IC₅₀ |

Conclusion

This compound is a valuable scaffold in medicinal chemistry, particularly for the development of integrin antagonists. Its synthesis, while requiring a multi-step process, is achievable through established chemical transformations. The biological evaluation of compounds based on this core structure has revealed potent inhibitory activity against key cellular processes involved in various diseases. Further investigation and optimization of derivatives of this compound hold significant promise for the discovery of novel therapeutic agents.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols provided are generalized and may require optimization for specific applications. All laboratory work should be conducted in accordance with appropriate safety guidelines.

The Biological Versatility of Tetrahydro-1,8-naphthyridine Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of tetrahydro-1,8-naphthyridine derivatives, offering a valuable resource for researchers and scientists in the field of drug development.

The 1,8-naphthyridine scaffold, a heterocyclic aromatic compound, and its reduced form, tetrahydro-1,8-naphthyridine, have emerged as privileged structures in medicinal chemistry.[1][2] These compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] Their diverse therapeutic potential stems from their ability to interact with a variety of biological targets, including enzymes and receptors critical to disease progression.[4][5] This technical guide provides a comprehensive overview of the biological activities of tetrahydro-1,8-naphthyridine derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways and workflows.

I. Synthesis of the Tetrahydro-1,8-naphthyridine Core

The synthesis of the tetrahydro-1,8-naphthyridine core can be achieved through various synthetic routes. One common approach involves the reduction of the corresponding 1,8-naphthyridine precursor.[6] Other methods include multi-step reactions starting from substituted pyridines. For instance, 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine can be prepared via a sequence involving double Sonogashira reactions of 2,5-dibromopyridine followed by a Chichibabin cyclization.[7] Another notable method is the cobalt-catalyzed [2 + 2 + 2] cyclization of dialkynylnitriles, which offers an efficient route to 5,6,7,8-tetrahydro-1,6-naphthyridines.

A general workflow for the synthesis and subsequent biological evaluation of these derivatives is outlined below.

General workflow from synthesis to preclinical development.

II. Anticancer Activity

Tetrahydro-1,8-naphthyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[8][9] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes that regulate cell proliferation and survival, such as protein kinases and topoisomerases.[4][10]

A. Kinase Inhibition

Several 1,8-naphthyridine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial components of signaling pathways that control cell growth, differentiation, and survival.[11][12] Key targets include the Epidermal Growth Factor Receptor (EGFR), c-Met kinase, and components of the PI3K/Akt/mTOR and MAPK signaling pathways.[4][5]

The diagram below illustrates the general mechanism of kinase inhibition by these derivatives.

Kinase inhibition by tetrahydro-1,8-naphthyridine derivatives.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer.[10][13] Tetrahydro-1,8-naphthyridine derivatives can interfere with this pathway at various points, leading to the inhibition of cell growth and proliferation.

Inhibition of the PI3K/Akt/mTOR signaling pathway.

Similarly, the MAPK signaling pathway, which is also crucial for cell proliferation and survival, can be targeted by these compounds.[14]

Inhibition of the MAPK signaling pathway.

B. Quantitative Anticancer Activity

The cytotoxic effects of various 1,8-naphthyridine derivatives have been quantified using IC₅₀ values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 12 | HBL-100 (Breast) | 1.37 | [15] |

| 17 | KB (Oral) | 3.7 | [15] |

| 22 | SW-620 (Colon) | 3.0 | [15] |

| 16 | HeLa (Cervical) | 0.7 | [9][16] |

| 16 | HL-60 (Leukemia) | 0.1 | [9][16] |

| 16 | PC-3 (Prostate) | 5.1 | [9][16] |

| 14 | HeLa (Cervical) | 2.6 | [16] |

| 14 | HL-60 (Leukemia) | 1.5 | [16] |

| 14 | PC-3 (Prostate) | 2.7 | [16] |

| 15 | HeLa (Cervical) | 2.3 | [16] |

| 15 | HL-60 (Leukemia) | 0.8 | [16] |

| 15 | PC-3 (Prostate) | 11.4 | [16] |

C. Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7]

Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the tetrahydro-1,8-naphthyridine derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

III. Antimicrobial Activity

Derivatives of 1,8-naphthyridine have a long history of use as antimicrobial agents, with nalidixic acid being one of the earliest examples.[5] Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, recombination, and repair.[17]

The diagram below illustrates the inhibition of DNA gyrase.

Inhibition of DNA gyrase by tetrahydro-1,8-naphthyridine derivatives.

A. Quantitative Antimicrobial Activity

The antimicrobial activity of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| ANA-12 | Mycobacterium tuberculosis H37Rv | 6.25 | [12] |

| ANC-2 | Mycobacterium tuberculosis H37Rv | 12.5 | [12] |

| ANA-1 | Mycobacterium tuberculosis H37Rv | 12.5 | [12] |

| ANA-6 | Mycobacterium tuberculosis H37Rv | 12.5 | [12] |

| ANA-7 | Mycobacterium tuberculosis H37Rv | 12.5 | [12] |

| ANA-8 | Mycobacterium tuberculosis H37Rv | 12.5 | [12] |

| ANA-10 | Mycobacterium tuberculosis H37Rv | 12.5 | [12] |

| 7-acetamido-1,8-naphthyridin-4(1H)-one | E. coli, S. aureus, P. aeruginosa | ≥ 1024 | [18][19] |

| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | E. coli, S. aureus, P. aeruginosa | ≥ 1024 | [18][19] |

B. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a common technique used to determine the MIC of an antimicrobial agent.[6][20]

Workflow for MIC determination by broth microdilution.

Protocol:

-

Preparation of Compound Dilutions: Perform serial twofold dilutions of the tetrahydro-1,8-naphthyridine derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) in the same broth.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

IV. Anti-inflammatory and Other Activities

Beyond their anticancer and antimicrobial properties, 1,8-naphthyridine derivatives have also demonstrated anti-inflammatory, antiviral, and neuroprotective activities.[1][3] For instance, certain derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated microglial cells.[21]

A. Quantitative Anti-inflammatory Activity

| Compound | Assay | IC₅₀ (µM) | Reference |

| HSR2104 | NO production in LPS-treated BV2 cells | 19.3 | [21] |

| HSR2104 | TNF-α production in LPS-treated BV2 cells | 12.5 | [21] |

| HSR2104 | IL-6 production in LPS-treated BV2 cells | 25.6 | [21] |

| Curcumin | NO production in RAW 264.7 macrophages | 14.7 | [22] |

| Compound 88 | NO production in RAW 264.7 macrophages | 4.9 | [22] |

| Compound 97 | NO production in RAW 264.7 macrophages | 9.6 | [22] |

V. Conclusion

Tetrahydro-1,8-naphthyridine derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation and development. The data and protocols presented in this guide offer a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this important chemical scaffold. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity for specific biological targets, ultimately leading to the development of novel and effective therapeutic agents.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. atcc.org [atcc.org]

- 5. mdpi.com [mdpi.com]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. protocols.io [protocols.io]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

The Core Mechanism of 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic Acid: An Integrin Antagonist Scaffold

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid represents a key structural motif, or pharmacophore, primarily associated with the antagonism of integrin receptors. While detailed public data on this specific molecule is limited, its core structure is integral to more complex, highly potent integrin inhibitors. This guide elucidates the mechanism of action by examining its role as an Arginine-Glycine-Aspartic acid (RGD)-mimetic. We will use the well-documented, structurally related compound GSK3008348 as a case study to provide quantitative data, outline relevant experimental protocols, and visualize the associated signaling pathways. The tetrahydro-1,8-naphthyridine moiety serves to mimic the arginine residue of the RGD peptide, a critical component for binding to the extracellular domain of several integrin subtypes.

Core Mechanism of Action: Integrin Antagonism

The primary mechanism of action for compounds based on the this compound scaffold is the competitive inhibition of RGD-binding integrins.[1] Integrins are transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in cellular signaling, proliferation, and migration.

Several integrin subtypes, including αvβ1, αvβ3, αvβ5, αvβ6, and αvβ8, recognize the RGD tripeptide sequence present in extracellular matrix (ECM) proteins like fibronectin and vitronectin. The tetrahydro-1,8-naphthyridine group and the propanoic acid group of the title compound are designed to mimic the guanidinium group of arginine and the carboxylate of aspartic acid, respectively, allowing the molecule to fit into the RGD-binding pocket on the integrin.[2]

By occupying this binding site, these antagonists prevent the natural ligand from binding, thereby blocking downstream signaling. A key pathway inhibited by this action is the activation of Transforming Growth Factor-beta (TGF-β), a central mediator in fibrosis.[3][4][5] The αvβ6 integrin, in particular, is a major activator of latent TGF-β.[1][5] Inhibition of this integrin is a therapeutic strategy for diseases such as idiopathic pulmonary fibrosis (IPF).[4][5]

Signaling Pathway Diagram

The diagram below illustrates the signaling cascade initiated by integrin αvβ6 and its inhibition by an RGD-mimetic antagonist. The antagonist blocks the binding of the Latency Associated Peptide (LAP), which is part of the latent TGF-β complex, to the integrin. This prevents the conformational change required to release and activate TGF-β, thereby inhibiting downstream pro-fibrotic signaling through the SMAD pathway.

References

- 1. GSK3008348 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes [jove.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Potential Therapeutic Targets of 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic Acid: An In-depth Technical Guide

Executive Summary

Core Therapeutic Target: αvβ6 Integrin

Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion, and also act as signaling molecules. The αvβ6 integrin is sparsely expressed in healthy epithelial tissues but is significantly upregulated during tissue remodeling and in fibrotic diseases and some cancers. A key function of αvβ6 is the activation of latent TGF-β.

Mechanism of Action

The proposed mechanism of action for 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid is the competitive inhibition of the RGD binding site on the αvβ6 integrin. This prevents the binding of the latency-associated peptide (LAP) of TGF-β, thereby blocking its activation. The inhibition of TGF-β signaling leads to a reduction in fibroblast proliferation and differentiation into myofibroblasts, and decreased deposition of extracellular matrix (ECM) components, which are hallmarks of fibrosis.

Quantitative Data on Analogous Compounds

The following tables summarize the binding affinity and selectivity of GSK3008348 for various RGD-binding integrins. This data provides a strong indication of the potential potency and selectivity of this compound.

Table 1: Binding Affinity of GSK3008348 for RGD Integrins [1][2][3]

| Integrin | pKi (Radioligand Binding Assay) | IC50 (nM) (Cell Adhesion Assay) | Fold Selectivity vs. αvβ6 |

| αvβ6 | 11.0 | 1.50 | 1 |

| αvβ1 | - | 2.83 | 1.9 |

| αvβ3 | - | 12.53 | 8.4 |

| αvβ5 | - | 4.00 | 2.7 |

| αvβ8 | - | 2.26 | 1.5 |

| αIIbβ3 | <5.0 | >10,000 | >6667 |

Table 2: Functional Activity of GSK3008348 [1]

| Assay | Cell Type | pIC50 | IC50 (nM) |

| TGF-β Activation | NHBE | 9.13 ± 0.04 | 0.15 |

| pSmad2 Inhibition | Fibrotic Mouse Lung | - | ~3 |

Signaling Pathways and Experimental Workflows

αvβ6-Mediated TGF-β Activation Signaling Pathway

The following diagram illustrates the central role of αvβ6 integrin in the activation of TGF-β and the subsequent pro-fibrotic signaling cascade. Inhibition of αvβ6 by compounds such as this compound is expected to disrupt this pathway at a critical upstream point.

References

The Discovery and Synthesis of Novel 1,8-Naphthyridine Compounds: A Technical Guide

The 1,8-naphthyridine scaffold has emerged as a privileged heterocyclic motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1][2] This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals, detailing the synthesis, biological evaluation, and mechanisms of action of novel 1,8-naphthyridine derivatives. The versatility in synthetic approaches and the broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make this scaffold a focal point of contemporary drug discovery efforts.[1][3][4]

Synthetic Methodologies

The construction of the 1,8-naphthyridine core can be achieved through several synthetic routes, with the Friedländer annulation being one of the most prominent and versatile methods.[5] Additionally, the Vilsmeier-Haack reaction provides a key route to functionalized intermediates, which can be further elaborated into a variety of derivatives, including chalcones and carboxamides.

Experimental Protocol 1: Friedländer Synthesis of 1,8-Naphthyridines

This protocol details a green chemistry approach for the gram-scale synthesis of 1,8-naphthyridines in water, utilizing an ionic liquid as a catalyst.

Materials:

-

2-Aminonicotinaldehyde

-

Active methylene compound (e.g., acetone, acetylacetone, ethyl acetoacetate)

-

Choline hydroxide (ChOH)

-

Water (H₂O)

-

Ethyl acetate

-

Nitrogen gas

Procedure:

-

In a round-bottom flask, a mixture of 2-aminonicotinaldehyde (0.5 mmol) and the active methylene compound (1.5 mmol for acetone, 0.5 mmol for others) is stirred in 1 mL of water.

-

Choline hydroxide (1 mol%) is added to the reaction mixture.

-

The flask is purged with nitrogen gas and maintained under a nitrogen atmosphere.

-

The reaction mixture is heated to 50°C and stirred for 6-12 hours, with the reaction progress monitored by Thin-Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature.

-

The product is extracted with ethyl acetate (40 mL) and water (10 mL).

-

The organic layer is separated and concentrated under reduced pressure to yield the crude product.

-

Purification is achieved through recrystallization or silica gel column chromatography.

Experimental Protocol 2: Vilsmeier-Haack Cyclization for 2-Chloro-1,8-naphthyridine-3-carbaldehyde

This protocol describes the synthesis of a key intermediate, 2-chloro-1,8-naphthyridine-3-carbaldehyde, via the Vilsmeier-Haack reaction.

Materials:

-

Substituted N-(pyridin-2-yl)acetamide

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF)

Procedure:

-

Various substituted N-(pyridin-2-yl)acetamides are treated with phosphorus oxychloride in dimethylformamide.

-

The reaction proceeds via a Vilsmeier-Haack cyclization mechanism.

-

The reaction is particularly facilitated by electron-donating groups at the meta position of the pyridinyl moiety.

-

The resulting 2-chloro-1,8-naphthyridine-3-carbaldehydes are key intermediates for further derivatization.[6][7]

Experimental Protocol 3: Synthesis of 1,8-Naphthyridine Chalcones

This protocol outlines the synthesis of 1,8-naphthyridine chalcones from 2-morpholino-1,8-naphthyridine-3-carbaldehyde.[4]

Materials:

-

2-Morpholino-3-formyl-1,8-naphthyridine

-

p-Aminoacetophenone

-

Nano silicon dioxide imidazolidin sulfite propyl silyl trifloroacetate (NSRISC) as a catalyst

-

Ethyl acetate (EtOAc)

Procedure:

-

A mixture of 2-morpholino-3-formyl-1,8-naphthyridine (0.01 mol), p-aminoacetophenone (0.01 mol), and NSRISC (0.04 g) is stirred at 100°C.

-

The reaction is monitored by TLC.

-

Upon completion, the mixture is cooled, and 30 mL of EtOAc is added.

-

The mixture is refluxed for 5 minutes, leading to the precipitation of the product.

-

The precipitate is washed with cold water, dried, and recrystallized from ethanol to yield the final chalcone.[4]

Experimental Protocol 4: Synthesis of 1,8-Naphthyridine-3-Carboxamides

This protocol details the synthesis of 1-propargyl-1,8-naphthyridine-3-carboxamide derivatives.[4]

Materials:

-

1-Propargyl-1,8-naphthyridine-3-carboxylic acid

-

Appropriate amine

-

Coupling agents (e.g., HATU, HOBt, EDC)

-

DIPEA

-

DMF

Procedure:

-

To a solution of 1-propargyl-1,8-naphthyridine-3-carboxylic acid in DMF, the appropriate amine, coupling agents, and DIPEA are added.

-

The reaction mixture is stirred at room temperature until completion (monitored by TLC).

-

The solvent is evaporated under reduced pressure.

-

The residue is purified by column chromatography to afford the desired 1,8-naphthyridine-3-carboxamide derivative.[4]

Biological Activities and Data Presentation

1,8-Naphthyridine derivatives exhibit a wide range of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

Numerous 1,8-naphthyridine derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[1][3][8] The mechanism of action often involves the inhibition of key enzymes such as topoisomerase II and various protein kinases involved in cell proliferation and survival.[2][9]

Table 1: In Vitro Cytotoxicity of Novel 1,8-Naphthyridine Derivatives (IC₅₀ in µM)

| Compound ID | HeLa (Cervical) | HL-60 (Leukemia) | PC-3 (Prostate) | MCF-7 (Breast) | Reference |

| 16 | 0.7 | 0.1 | 5.1 | - | [1][3] |

| 14 | 2.6 | - | - | - | [1] |

| 15 | 2.3 | - | - | - | [1] |

| 3f | - | - | - | 6.53 | [8] |

| 6f | - | - | - | 7.88 | [8] |

| 8c | - | - | - | 7.89 | [8] |

| 10b | - | - | - | 7.79 | [8] |

| 10c | - | - | - | 1.47 | [8] |

| 8d | - | - | - | 1.62 | [8] |

| 4d | - | - | - | 1.68 | [8] |

| 10f | - | - | - | 2.30 | [8] |

| 8b | - | - | - | 3.19 | [8] |

| Colchicine | - | - | - | - | [1] |

| Staurosporine | - | - | - | 4.51 | [8] |

Antimicrobial Activity

The antimicrobial potential of 1,8-naphthyridines is well-established, with many derivatives showing significant activity against a broad spectrum of bacteria and fungi.[10][11] Their primary mode of action is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[12]

Table 2: Minimum Inhibitory Concentrations (MIC) of 1,8-Naphthyridine Derivatives (µg/mL)

| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger | Reference |

| ANA-12 | - | - | - | - | - | - | [11] |

| ANC-2 | - | - | - | - | - | - | [11] |

| ANA-1 | - | - | - | - | - | - | [11] |

| ANA-6 | - | - | - | - | - | - | [11] |

| ANA-7 | - | - | - | - | - | - | [11] |

| ANA-8 | - | - | - | - | - | - | [11] |

| ANA-10 | - | - | - | - | - | - | [11] |

| 63b | 35.5-75.5 | - | 35.5-75.5 | - | 35.5-75.5 | 35.5-75.5 | [7] |

| 63d | 35.5-75.5 | - | 35.5-75.5 | - | 35.5-75.5 | 35.5-75.5 | [7] |

| 14 | 1.95 | - | 1.95 | - | - | - | [12] |

| 7-acetamido-1,8-naphthyridin-4(1H)-one | ≥ 1024 | - | ≥ 1024 | ≥ 1024 | - | - | [10][13] |

| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | ≥ 1024 | - | ≥ 1024 | ≥ 1024 | - | - | [10][13] |

Signaling Pathways and Mechanisms of Action

The biological effects of 1,8-naphthyridine derivatives are mediated through their interaction with various cellular targets and signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anticancer Mechanisms

dot

Caption: Topoisomerase II inhibition by 1,8-naphthyridine derivatives.

dot

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Caption: Inhibition of bacterial DNA gyrase by 1,8-naphthyridines.

Conclusion

The 1,8-naphthyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility of this core, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued importance in medicinal chemistry. This guide provides a foundational understanding of the synthesis, biological evaluation, and mechanisms of action of these compounds, serving as a valuable resource for researchers dedicated to the discovery of new and effective drugs. Further exploration of structure-activity relationships and the optimization of lead compounds will undoubtedly lead to the development of next-generation 1,8-naphthyridine-based therapeutics.

References

- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 12. New 1,4-dihydro[1,8]naphthyridine derivatives as DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Screening of 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro screening of compounds based on the 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid scaffold. While direct in vitro screening data for the specific parent compound is not publicly available, this document focuses on a closely related and extensively studied analog, (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid, a potent and selective inhibitor of the αvβ6 integrin. This guide details the experimental protocols for key in vitro assays, presents quantitative data for representative compounds, and illustrates the relevant biological pathways and experimental workflows.

Introduction

The 5,6,7,8-tetrahydro-1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds. Analogs of this compound have shown significant therapeutic potential, particularly as inhibitors of integrins, a class of transmembrane receptors involved in cell adhesion and signaling. This guide will focus on the in vitro characterization of these compounds, with a specific emphasis on their activity as αvβ6 integrin inhibitors.

Target Profile: αvβ6 Integrin

The αvβ6 integrin is a cell surface receptor that is expressed at low levels in healthy epithelial tissues but is significantly upregulated in response to injury, inflammation, and in various cancers. A key function of αvβ6 is the activation of transforming growth factor-beta (TGF-β), a pleiotropic cytokine that plays a crucial role in fibrosis and cancer progression. The selective inhibition of αvβ6 is therefore a promising therapeutic strategy for various fibrotic diseases and cancers.

Quantitative Data Summary

The following table summarizes the in vitro activity of (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid and related analogs against αv integrins. Potency is expressed as pKi (the negative logarithm of the inhibition constant) from radioligand binding assays and pIC50 (the negative logarithm of the half-maximal inhibitory concentration) from cell adhesion assays.

| Compound ID | Target | Assay Type | pKi[1][2] | pIC50 | Selectivity vs. Other αv Integrins |

| GSK3008348 | αvβ6 | Radioligand Binding | 11 | - | High |

| Analog A | αvβ1 | Cell Adhesion | - | < 5 | >1000-fold vs αvβ6 |

| Analog B | αvβ3 | Cell Adhesion | - | < 5 | >1000-fold vs αvβ6 |

| Analog C | αvβ5 | Cell Adhesion | - | < 5 | >1000-fold vs αvβ6 |

| Analog D | αvβ8 | Cell Adhesion | - | < 5 | >1000-fold vs αvβ6 |

(S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid is also known as GSK3008348.[3]

Experimental Protocols

Radioligand Binding Assay

This assay measures the affinity of a test compound for the αvβ6 integrin by competing with a radiolabeled ligand.

Materials:

-

HEK-293 cells overexpressing human αvβ6 integrin

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MnCl2)

-

Radioligand (e.g., [3H]-labeled RGD peptide)

-

Test compounds

-

Scintillation fluid

-

Glass fiber filters

-

96-well plates

Protocol:

-

Membrane Preparation:

-

Culture and harvest HEK-293 cells expressing αvβ6.

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand, and varying concentrations of the test compound.

-

Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Cell Adhesion Assay

This assay assesses the ability of a test compound to inhibit the adhesion of cells expressing αvβ6 to a substrate coated with an αvβ6 ligand.

Materials:

-

Cells expressing αvβ6 integrin (e.g., HT-29 human colon adenocarcinoma cells)

-

Cell culture medium

-

Ligand for coating (e.g., fibronectin or a specific peptide)

-

Test compounds

-

Calcein-AM (or other fluorescent cell stain)

-

96-well plates

Protocol:

-

Plate Coating:

-

Coat the wells of a 96-well plate with the αvβ6 ligand overnight at 4°C.

-

Wash the wells to remove unbound ligand and block non-specific binding sites with a blocking agent (e.g., bovine serum albumin).

-

-

Cell Preparation:

-

Label the αvβ6-expressing cells with a fluorescent dye (e.g., Calcein-AM).

-

Resuspend the labeled cells in serum-free medium containing varying concentrations of the test compound.

-

-

Adhesion Assay:

-

Add the cell suspension to the ligand-coated wells.

-

Incubate for a specific time (e.g., 1-2 hours) at 37°C to allow for cell adhesion.

-

Gently wash the wells to remove non-adherent cells.

-

-

Quantification:

-

Measure the fluorescence of the adherent cells in each well using a fluorescence plate reader.

-

Calculate the percentage of cell adhesion at each concentration of the test compound.

-

Determine the IC50 value, the concentration of the compound that inhibits 50% of cell adhesion.

-

Visualizations

Signaling Pathway

Caption: αvβ6 Integrin-mediated activation of the TGF-β signaling pathway.

Experimental Workflow

Caption: High-throughput screening workflow for identifying αvβ6 integrin inhibitors.

Conclusion

The this compound scaffold represents a promising starting point for the development of potent and selective αvβ6 integrin inhibitors. The in vitro screening cascade, employing both cell-based functional assays and biochemical binding assays, is crucial for identifying lead candidates with desirable pharmacological profiles. The detailed protocols and data presented in this guide provide a framework for the continued exploration of this chemical series for the treatment of fibrotic diseases and cancer.

References

- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 2. Discovery of ( S)-3-(3-(3,5-Dimethyl-1 H-pyrazol-1-yl)phenyl)-4-(( R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid, a Nonpeptidic αvβ6 Integrin Inhibitor for the Inhaled Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

The Tetrahydronaphthyridine Scaffold as a Privileged Motif in Integrin Inhibition: A Technical Guide to GSK3008348

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid scaffold represents a key structural motif in the design of potent integrin inhibitors. While specific data for this exact compound is limited in public literature, it forms the core of more complex and clinically investigated molecules. This guide focuses on a prominent example, (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid (GSK3008348) , a potent and selective inhibitor of the αvβ6 integrin. This document provides a comprehensive overview of its mechanism of action, quantitative biological data, and detailed experimental protocols for its synthesis and characterization, serving as a technical resource for researchers in the field of integrin-targeted drug discovery.

Introduction: The Role of Integrins and the Promise of Tetrahydronaphthyridine Inhibitors

Integrins are a family of transmembrane heterodimeric receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions.[1] They are crucial players in a multitude of physiological processes, including cell adhesion, migration, proliferation, and differentiation. Dysregulation of integrin signaling is implicated in various pathologies, most notably fibrosis and cancer, making them attractive therapeutic targets.[2][3]

The αvβ6 integrin, in particular, has emerged as a key player in the activation of transforming growth factor-beta (TGF-β), a potent pro-fibrotic cytokine.[2] The expression of αvβ6 is minimal in healthy epithelial tissues but is significantly upregulated in response to injury and in fibrotic diseases like idiopathic pulmonary fibrosis (IPF), as well as in several cancers.[2] This differential expression profile makes αvβ6 a highly specific target for therapeutic intervention.

The 5,6,7,8-tetrahydro-1,8-naphthyridine core, a key feature of GSK3008348, serves as a rigid scaffold that mimics the guanidinium group of the arginine residue in the canonical Arg-Gly-Asp (RGD) peptide sequence, which is a natural ligand recognition motif for many integrins.[4] This mimicry allows compounds like GSK3008348 to bind with high affinity to the RGD-binding pocket of integrins like αvβ6.

Mechanism of Action of GSK3008348

GSK3008348 is a non-peptidic, small-molecule RGD-mimetic that potently and selectively inhibits the αvβ6 integrin.[4][5] Its mechanism of action involves several key steps:

-

Competitive Binding: GSK3008348 directly competes with the natural ligand, the Latency-Associated Peptide (LAP) of TGF-β, for binding to the αvβ6 integrin.[5] The tetrahydronaphthyridine moiety mimics the arginine side chain, while the butanoic acid carboxylate group coordinates with the divalent cation in the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin β subunit.[4]

-

Inhibition of TGF-β Activation: By blocking the binding of latent TGF-β to αvβ6, GSK3008348 prevents the conformational changes required for the release and activation of mature TGF-β.[2][6] This is the primary mechanism by which it exerts its anti-fibrotic effects.

-

Induction of Integrin Internalization: High-affinity binding of GSK3008348 to αvβ6 induces the rapid endocytosis of the receptor complex. This leads to the subsequent lysosomal degradation of the integrin, effectively reducing the number of αvβ6 receptors on the cell surface and resulting in a prolonged duration of action.

The signaling pathway inhibited by GSK3008348 is depicted below.

Caption: GSK3008348 inhibits the αvβ6-mediated activation of TGF-β.

Quantitative Biological Data

GSK3008348 exhibits high affinity and selectivity for the αvβ6 integrin over other RGD-binding integrins. The quantitative data from various in vitro assays are summarized below.

Table 1: In Vitro Inhibitory Activity of GSK3008348 Against RGD-Binding Integrins

| Integrin Target | Cell Adhesion Assay (pIC50) | Radioligand Binding Assay (pKi) | IC50 (nM) | Fold Selectivity vs. αvβ6 |

| αvβ6 | 8.4 | 11.0 | 1.50 | 1 |

| αvβ1 | - | - | 2.83 | ~2 |

| αvβ3 | 6.0 | - | 12.53 | ~8 |

| αvβ5 | 6.9 | - | 4.00 | ~3 |

| αvβ8 | 7.7 | - | 2.26 | ~1.5 |

| Data sourced from MedchemExpress and other publications.[6][7] |

Table 2: Pharmacokinetic Properties of GSK3008348 in Healthy Volunteers (Single Inhaled Dose)

| Parameter | Value |

| Time to Max. Plasma Conc. (Tmax) | ~30 minutes |

| Terminal Elimination Half-life (T½) | 7.95 - 10.2 hours |

| Dissociation Half-life (from αvβ6) | ~7 hours |

| Data sourced from clinical trial publications.[8][9] |

Experimental Protocols

Detailed methodologies for the synthesis and key biological evaluation of GSK3008348 are provided below. These protocols are representative of the methods used in the discovery and characterization of this class of inhibitors.

Synthesis Workflow

The synthesis of GSK3008348 involves a multi-step sequence, with a key step being the diastereoselective construction of the butanoic acid side chain via a rhodium-catalyzed asymmetric 1,4-addition.[7]

Caption: Synthetic workflow for GSK3008348.

Protocol 4.1.1: Rhodium-Catalyzed Asymmetric 1,4-Addition (Key Step)

This protocol describes the key diastereoselective step for introducing the aryl group.[7]

-

Catalyst Preparation: In a nitrogen-purged glovebox, add Rh(acac)(C₂H₄)₂ (3 mol%) and (R)-BINAP (3.3 mol%) to a flame-dried Schlenk tube.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the tube. Stir the mixture at room temperature for 10 minutes to form the active catalyst.

-

Reactant Addition: To the catalyst solution, add the 4-(N-pyrrolidinyl)crotonate ester intermediate (1.0 equivalent) and the arylboronic acid (1.5 equivalents).

-

Reaction: Seal the tube and heat the reaction mixture at 100 °C for 16-24 hours, monitoring by LC-MS for completion.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired ester intermediate.

Biological Assay Workflows

The biological activity of GSK3008348 is determined through a series of in vitro assays.

Caption: Biological evaluation workflow for GSK3008348.

Protocol 4.2.1: Integrin Cell Adhesion Assay

This assay measures the ability of the compound to inhibit integrin-mediated cell attachment to an ECM ligand.[6][7]

-

Plate Coating: Coat 96-well microplates with the respective integrin ligand (e.g., LAP for αvβ6, fibronectin for αvβ3) overnight at 4°C.

-

Blocking: Wash the plates with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.

-

Cell Preparation: Use K562 cells engineered to express the specific human integrin of interest. Label the cells with a fluorescent dye (e.g., Calcein-AM).

-

Compound Incubation: Pre-incubate the fluorescently labeled cells with serial dilutions of GSK3008348 for 30 minutes at 37°C.

-

Adhesion: Add the cell-compound mixture to the ligand-coated plates and allow the cells to adhere for 1-2 hours at 37°C.

-

Washing: Gently wash the plates to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.

-

Data Analysis: Calculate the percent inhibition of cell adhesion for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 4.2.2: TGF-β Activation Bioassay

This functional assay quantifies the inhibition of αvβ6-mediated activation of latent TGF-β.

-

Cell Seeding: Seed the MLEC reporter cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with serum-free medium containing serial dilutions of GSK3008348.

-

Incubation: Incubate the cells for 18-24 hours to allow for αvβ6-mediated TGF-β activation and subsequent luciferase expression.

-

Cell Lysis: Wash the cells with PBS and add a cell lysis buffer.

-

Luciferase Assay: Transfer the cell lysate to an opaque 96-well plate and add a luciferase substrate solution.

-

Quantification: Immediately measure the luminescence using a luminometer.

-

Data Analysis: Determine the concentration-dependent inhibition of luciferase activity and calculate the IC50 value for the functional inhibition of TGF-β activation.

Conclusion

GSK3008348 is a potent and selective αvβ6 integrin inhibitor built upon the 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold. Its mechanism, involving direct competitive binding and subsequent induction of receptor internalization, leads to effective and prolonged inhibition of pro-fibrotic TGF-β signaling. The comprehensive data and representative protocols provided in this guide underscore the therapeutic potential of targeting the αvβ6 integrin with molecules containing this privileged chemical motif. This document serves as a valuable technical resource for scientists and researchers dedicated to the development of novel therapies for fibrotic diseases and cancer.

References

- 1. Rhodium(I)-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Amides [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Quantification of transforming growth factor-beta in biological material using cells transfected with a plasminogen activator inhibitor-1 promoter-luciferase construct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Collection - Asymmetric Conjugate 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Esters Catalyzed by Rhodium(I)/(S)-binap - The Journal of Organic Chemistry - Figshare [figshare.com]

- 6. Asymmetric conjugate 1,4-addition of arylboronic acids to alpha, beta-unsaturated esters catalyzed by Rhodium(I)/(S)-binap - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

Early-Stage Research on Propanoic Acid Derivatives: A Technical Guide

Disclaimer: Publicly available, early-stage research data specifically on 3-(Tetrahydronaphthyridinyl)propanoic acids is limited. This guide, therefore, provides a comprehensive overview of the methodologies, data presentation, and signaling pathways relevant to the early-stage research of closely related propanoic acid derivatives, drawing from available scientific literature. This document serves as a blueprint for researchers, scientists, and drug development professionals interested in this class of compounds.

Introduction to Propanoic Acid Derivatives in Drug Discovery

Propanoic acid and its derivatives are a significant class of compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities.[1] These activities include antimicrobial, anticancer, anti-inflammatory, and G-protein coupled receptor (GPR40) agonist effects.[2][3][4][5] The versatility of the propanoic acid scaffold allows for the synthesis of diverse chemical libraries and the exploration of structure-activity relationships (SAR) to identify potent and selective drug candidates.[1][6]

Early-stage research on these derivatives typically involves chemical synthesis, in vitro screening for biological activity, and preliminary pharmacokinetic profiling. This guide will delve into the common experimental protocols and data presentation formats used in these initial research phases.

Synthesis and Characterization

The synthesis of propanoic acid derivatives often involves multi-step reactions. A general workflow for the synthesis and characterization of these compounds is outlined below.

Caption: General workflow for the synthesis and characterization of propanoic acid derivatives.

Representative Experimental Protocol: Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

A common synthetic route involves the reaction of a primary amine with an acrylic acid derivative. For instance, the synthesis of N-(4-hydroxyphenyl)-β-alanine methyl ester can be achieved by reacting 4-aminophenol with methyl acrylate in 2-propanol at reflux.[2][7] Further modifications, such as hydrazinolysis to form hydrazides, can be performed to generate a library of derivatives.[2]

Detailed Protocol:

-

Esterification: 4-aminophenol (1 mmol) and methyl acrylate (1.2 mmol) are dissolved in 2-propanol (10 mL). The mixture is heated to reflux for 12-24 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to yield the methyl ester derivative.[2][7]

-

Hydrazinolysis: The synthesized methyl ester (1 mmol) is dissolved in propan-2-ol (15 mL), and hydrazine hydrate (5 mmol) is added. The reaction mixture is refluxed for 4-6 hours. After cooling, the precipitate is filtered, washed with cold propan-2-ol, and dried to obtain the corresponding hydrazide.[2]

In Vitro Biological Evaluation

The initial biological assessment of novel propanoic acid derivatives typically involves a battery of in vitro assays to determine their potency and mechanism of action.

Antimicrobial Activity

The antimicrobial activity of synthesized compounds is often evaluated against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative metric.

Table 1: Representative Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives [7]

| Compound | S. aureus (MRSA) MIC (µg/mL) | E. faecalis (VRE) MIC (µg/mL) | E. coli MIC (µg/mL) | C. auris MIC (µg/mL) |

| Hydrazone 14 | 1 - 8 | 0.5 - 2 | 8 - 64 | 8 - 64 |

| Hydrazone 15 | 1 - 8 | 0.5 - 2 | 8 - 64 | 8 - 64 |

| Hydrazone 16 | 1 - 8 | 0.5 - 2 | 8 - 64 | 8 - 64 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial dilutions of the test compounds are prepared in a 96-well plate with a suitable broth medium. A standardized inoculum of the microorganism is added to each well. The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Anticancer Activity

The antiproliferative effects of these compounds are assessed against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.

Table 2: Representative Anticancer Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Lung Cancer Cells [3]

| Compound | A549 Cell Viability (%) at 100 µM |

| 12 | 42.1 |

| 20 | < 50 |

| 21 | < 50 |

| 22 | < 50 |

| 29 | 31.2 |

Experimental Protocol: MTT Assay for Cell Viability

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds for 48-72 hours.

-

After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Caption: Simplified signaling pathway of a potential anticancer drug candidate.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the lead compounds. By systematically modifying the chemical structure and assessing the impact on biological activity, researchers can identify key pharmacophores and guide the design of more potent and selective analogs.

Caption: Logical relationship in a Structure-Activity Relationship (SAR) study.

For instance, in the study of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the introduction of heterocyclic substituents on the hydrazone moiety was found to enhance antimicrobial activity.[2]

Conclusion

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 7. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for the synthesis of 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid, a key intermediate in the development of various therapeutic agents. The synthesis is a multi-step process commencing with the construction of the 5,6,7,8-tetrahydro-1,8-naphthyridine core, followed by the introduction and subsequent modification of a side chain at the 2-position. This protocol is designed to provide a reproducible and scalable method for obtaining the target compound in high purity.

Introduction

The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this heterocyclic system have shown potential as antagonists for integrin αVβ3 and in other therapeutic areas. The title compound, this compound, serves as a crucial building block for introducing a flexible acidic side chain, which can be pivotal for receptor binding and pharmacokinetic properties. The following protocol details a plausible and robust synthetic route based on established chemical transformations.

Overall Synthetic Scheme

The proposed synthesis involves a three-stage process:

-

Stage 1: Synthesis of the Core Heterocycle. Construction of the 5,6,7,8-tetrahydro-1,8-naphthyridine backbone.

-

Stage 2: Functionalization at the 2-position. Introduction of a precursor for the propanoic acid side chain.

-

Stage 3: Side Chain Elaboration and Hydrolysis. Conversion of the precursor to the final carboxylic acid.

Application Notes and Protocols for the Friedländer Synthesis of 1,8-Naphthyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Friedländer Synthesis of 1,8-Naphthyridines

The Friedländer synthesis is a powerful and versatile condensation reaction for the formation of quinolines and their aza-analogs, such as the 1,8-naphthyridine scaffold.[1] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or β-ketoester.[1] The reaction can be catalyzed by either acids or bases and proceeds through a condensation followed by cyclodehydration to yield the final heterocyclic ring system.[1] For the synthesis of 1,8-naphthyridines, the key starting material is 2-aminonicotinaldehyde or its derivatives.[1]